N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridazine moiety linked to a phenyl ring, which is further substituted with a trifluoromethyl group and a benzenesulfonamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridazine core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenyl ring is then introduced via a coupling reaction, such as Suzuki or Heck coupling, using a suitable aryl halide and palladium catalyst. The trifluoromethyl group can be introduced through nucleophilic substitution or other fluorination techniques. Finally, the benzenesulfonamide group is attached through sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, to yield amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3-(pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the triazole ring, which may affect its binding affinity and specificity.
N-(3-(triazolyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: Contains a different triazole isomer, potentially altering its chemical properties and biological activity.
N-(3-(pyridazin-6-yl)phenyl)-benzenesulfonamide: Missing the trifluoromethyl group, which can influence its lipophilicity and metabolic stability.
Uniqueness
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to the presence of both the triazolopyridazine moiety and the trifluoromethyl group, which together confer unique chemical and biological properties. These features can enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2S/c19-18(20,21)13-4-2-6-15(10-13)29(27,28)25-14-5-1-3-12(9-14)16-7-8-17-23-22-11-26(17)24-16/h1-11,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJMWSBEFXMTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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